N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is a complex organic compound that features a combination of bromine, methoxy, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of bromine and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imine bond through a condensation reaction between an aldehyde and an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is unique due to its specific combination of bromine, methoxy, and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14Br2N2O2 |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]methanimine |
InChI |
InChI=1S/C21H14Br2N2O2/c1-26-19-8-5-13(9-17(19)23)12-24-16-6-7-18-20(11-16)27-21(25-18)14-3-2-4-15(22)10-14/h2-12H,1H3 |
InChI Key |
IEEAKGALODNVEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.